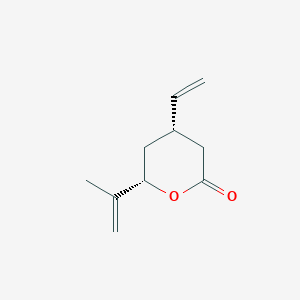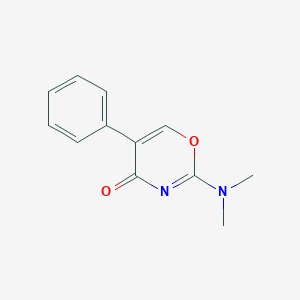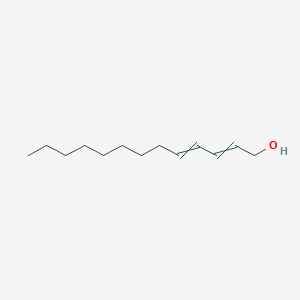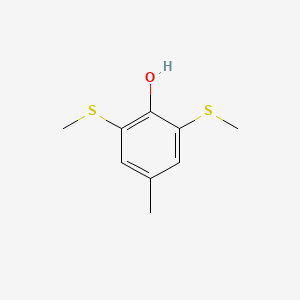
(4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one is an organic compound that belongs to the class of oxanones. These compounds are characterized by a six-membered ring containing an oxygen atom and a ketone functional group. The specific stereochemistry of this compound, indicated by the (4S,6S) configuration, suggests that it has two chiral centers, which can influence its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor molecule containing the necessary functional groups. For example, a precursor with an alcohol and a ketone group can undergo intramolecular cyclization under acidic or basic conditions to form the oxanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethenyl and prop-1-en-2-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one include other oxanones and cyclic ketones with different substituents. Examples include:
- 4-Methyl-6-(prop-1-en-2-yl)oxan-2-one
- 4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88376-96-9 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(4S,6S)-4-ethenyl-6-prop-1-en-2-yloxan-2-one |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-9(7(2)3)12-10(11)6-8/h4,8-9H,1-2,5-6H2,3H3/t8-,9-/m0/s1 |
Clé InChI |
BGJGWAWDYUMXTF-IUCAKERBSA-N |
SMILES isomérique |
CC(=C)[C@@H]1C[C@@H](CC(=O)O1)C=C |
SMILES canonique |
CC(=C)C1CC(CC(=O)O1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)

![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)



![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)
